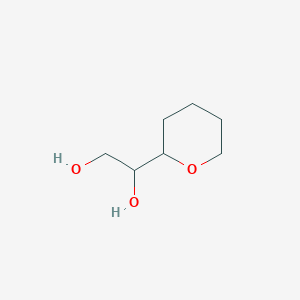

![molecular formula C23H21N3O3S2 B2498053 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide CAS No. 886901-28-6](/img/structure/B2498053.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study and development of acetamide derivatives, especially those containing benzo[d]thiazol and pyridinyl groups, have been of significant interest due to their potential in medicinal chemistry and material science. These compounds often exhibit a wide range of biological activities and possess unique chemical and physical properties due to their distinct structural features.

Synthesis Analysis

The synthesis of thiazolyl and pyridinyl acetamide derivatives often involves multi-step reactions, including C-N bond formation, N-arylation, and condensation reactions. A noteworthy example is the synthesis of N-benzyl substituted acetamide derivatives, which are evaluated for their Src kinase inhibitory activities. These compounds are synthesized through a series of reactions involving the substitution of the pyridine ring and the N-benzyl group, demonstrating the role of structural variation in biological activity (Fallah-Tafti et al., 2011).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in confirming the structures of synthesized compounds. The geometric arrangement and electronic configuration significantly impact the compound's reactivity and interaction with biological targets. For example, the structure of N-aryl-2-chloroacetamides as building blocks for thiazolo[3,2-a]pyrimidinone products have been established through analytical and spectral studies (Janardhan et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives is influenced by their functional groups, making them versatile intermediates in organic synthesis. For instance, acetamide compounds have been employed in the synthesis of antifungal and insecticidal agents, indicating their broad utility in designing bioactive molecules (Zhou Bing-se, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for the practical application of these compounds. The physical characteristics can influence a compound's bioavailability and stability, making this analysis essential for drug development processes.

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa) and hydrogen bonding capabilities, are vital for understanding the compound's behavior in biological systems. For example, the pKa determination of acetamide derivatives provides insights into their protonation states under physiological conditions, affecting their interaction with biological targets (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Src Kinase Inhibitory and Anticancer Activities

The compound N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide and its derivatives have been studied for their potential in inhibiting Src kinase, a protein associated with various cellular processes including proliferation, differentiation, and survival. The inhibition of Src kinase is significant in cancer research as it can help in controlling tumor growth. Research has shown that certain N-benzyl-substituted acetamide derivatives demonstrate promising Src kinase inhibitory activities and have been evaluated for their potential in inhibiting cell proliferation in various cancer cell lines, such as colon carcinoma, breast carcinoma, and leukemia cells. Some derivatives exhibit considerable inhibitory effects, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).

Antimalarial Activity and Theoretical Investigations

Derivatives of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide have been theoretically investigated for their potential as antimalarial drugs. Computational calculations and molecular docking studies have been employed to understand the reactivity and binding affinities of these derivatives. Some compounds have shown promising antimalarial activity, and their pharmacokinetic properties, like water solubility and metabolic stability, have been characterized to assess their potential as drug candidates. Theoretical investigations provide insights into the electron transfer tendencies and binding energies of these compounds, contributing to understanding their potential effectiveness against malaria (Fahim & Ismael, 2021).

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide. These compounds have been synthesized and tested against various bacterial and fungal strains. The structural modifications in these compounds can lead to significant antimicrobial properties, offering a pathway for developing new antimicrobial agents. The activity against specific strains and the potential for these compounds to be used in combating microbial infections have been highlighted in the research, showcasing the broad applicability of these derivatives in the field of antimicrobial therapy (Saravanan et al., 2010).

Propiedades

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-28-18-11-12-19(29-2)22-21(18)25-23(31-22)26(14-16-8-6-7-13-24-16)20(27)15-30-17-9-4-3-5-10-17/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLDAYGTJBNZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)

![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)

![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)

![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)

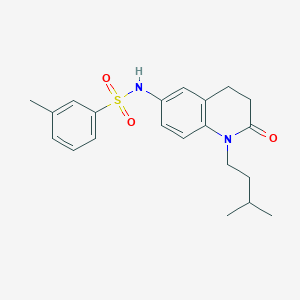

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)